[Arg8]-Vasotocin TFA
Description
Classification within the Neurohypophyseal Peptide Family
[Arg8]-Vasotocin is classified as a neurohypophyseal peptide, a family of hormones released from the posterior pituitary gland. wikipedia.orgmedchemexpress.commedchemexpress.com These peptides are characterized by their nine-amino-acid structure, which includes a disulfide bridge between two cysteine residues. wikipedia.org
[Arg8]-Vasotocin is structurally and functionally homologous to the mammalian hormones arginine vasopressin (AVP) and oxytocin (B344502) (OXT). wikipedia.orgresearchgate.net It is considered the evolutionary precursor to both AVP and OXT. nih.govresearchgate.net The primary structure of [Arg8]-Vasotocin (CYIQNCPRG-NH2) differs from AVP (CFIQNCPRG-NH2) at position 3 and from OXT (CYIQNCPLG-NH2) at positions 3, 8. researchgate.netmdpi.com This close relationship means that [Arg8]-Vasotocin can exhibit biological activities similar to both vasopressin (antidiuretic effects) and oxytocin (smooth muscle contraction). wikipedia.org In research, [Arg8]-Vasotocin has been shown to excite neurons that are also sensitive to vasopressin. nih.gov
The specific amino acid sequence of [Arg8]-Vasotocin, particularly the presence of isoleucine at position 3 and arginine at position 8, defines its unique binding affinity and functional profile at various receptors. researchgate.netdoi.org The arginine at position 8 is characteristic of the vasopressin-like family of peptides. researchgate.net The trifluoroacetate (B77799) (TFA) counter-ion is a result of the purification process using trifluoroacetic acid and is an important consideration in experimental design, though the biological activity resides in the peptide itself.
Evolutionary Significance and Conservation Across Vertebrate Phyla
[Arg8]-Vasotocin is a highly conserved peptide throughout vertebrate evolution, found in most non-mammalian vertebrates, including fish, amphibians, reptiles, and birds. wikipedia.orgmedchemexpress.cominterchim.com Its presence in primitive fish like cyclostomes suggests it is an ancient molecule. medchemexpress.cominterchim.com
Phylogenetic studies indicate that the vasotocin (B1584283) gene is the ancestral gene from which the vasopressin and oxytocin lineages arose through a gene duplication event early in vertebrate evolution. frontiersin.orgnih.gov This duplication allowed for the divergence of function, with one gene copy retaining the ancestral osmoregulatory role (vasopressin lineage) and the other evolving to regulate reproductive and social behaviors (oxytocin lineage). nih.gov The vasotocin system itself has remained remarkably stable in non-mammalian vertebrates. nih.gov Phylogenetic trees constructed from the amino acid sequences of neurohypophyseal nonapeptide precursors show a clear evolutionary relationship, with vasotocin being the common ancestor. frontiersin.org
The high degree of sequence conservation of [Arg8]-Vasotocin across diverse non-mammalian species highlights its fundamental physiological importance. researchgate.netnih.gov Its roles in osmoregulation and social behavior are crucial for survival and reproduction in a wide range of environments. wikipedia.orgresearchgate.net This conservation makes [Arg8]-Vasotocin a valuable model for understanding the evolution of neuroendocrine regulation of behavior and physiology. The structural stability of vasotocin in non-mammalian vertebrates likely reflects its essential role in maintaining osmotic balance. nih.gov
Historical Context and Early Discoveries of [Arg8]-Vasotocin TFA Research
The study of neurohypophyseal hormones has a rich history, with the initial discovery of the pressor (blood pressure raising) and antidiuretic activities of pituitary extracts in the late 19th century. nih.gov The chemical characterization and synthesis of oxytocin and vasopressin in the 1950s by Vincent du Vigneaud, for which he received the Nobel Prize in 1955, was a landmark achievement. nih.govfrontiersin.org Following this, related peptides were isolated and characterized in non-mammalian species, leading to the identification of [Arg8]-Vasotocin. frontiersin.org Early research focused on its role in water balance in amphibians and reptiles. researchgate.net Subsequent studies have expanded to investigate its diverse functions in social behavior, reproduction, and stress responses across a wide array of vertebrate species. researchgate.netplos.org The availability of synthetic this compound has been crucial for these detailed pharmacological and physiological investigations.
Properties
Molecular Formula |
C₄₅H₆₈F₃N₁₅O₁₄S₂ |
|---|---|
Molecular Weight |
1164.24 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Arg8 Vasotocin Tfa Action
[Arg8]-Vasotocin (AVT), the non-mammalian homolog of arginine vasopressin (AVP), is considered an ancestral peptide in the vasopressin/oxytocin (B344502) hormone family. ebi.ac.ukpnas.orgpnas.org Its chemical structure consists of a nine-amino-acid sequence (Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-NH2) with a disulfide bridge connecting the two cysteine residues. medchemexpress.com The trifluoroacetate (B77799) (TFA) salt is a common formulation for synthetic peptides. The biological activity of AVT is dictated by its interaction with a specific set of receptors and the intracellular signaling pathways these interactions trigger.
Receptor Binding and Selectivity Profiles
AVT's action is mediated through its binding to various G-protein coupled receptors (GPCRs), primarily the vasopressin and oxytocin receptor families. frontiersin.org Due to the high structural similarity between AVT, AVP, and oxytocin, a degree of cross-reactivity is observed, though binding affinities and functional outcomes can vary significantly depending on the receptor subtype and animal species. frontiersin.org
Interaction with Vasopressin Receptor Subtypes (e.g., V1a, V1b, V2)
The biological effects of AVT and its mammalian counterpart, AVP, are channeled through three main vasopressin receptor subtypes: V1a, V1b (also known as V3), and V2. medchemexpress.com
V1a Receptors: The V1a receptor subtype is considered the primary mediator for the central behavioral actions of both AVT and AVP across vertebrates. plos.org In teleost fish, V1a-type receptors are the most predominantly expressed AVT receptors in the brain. plos.org Functional studies of a cloned AVT receptor from the white sucker fish revealed it is structurally and functionally homologous to the mammalian V1a receptor. pnas.orgpnas.org The actions of AVT in fish, such as promoting ion extrusion in gills, are also mediated by V1-type receptors. nih.gov
V1b Receptors: The V1b receptor is found predominantly in the pituitary gland where it regulates hormone release. medchemexpress.com While direct binding data for AVT on V1b receptors is sparse, studies on related peptides provide insight. Inotocin, an insect orthologue of the oxytocin/vasopressin family, has been shown to activate the human V1b receptor, suggesting a conserved binding pocket that AVT could potentially interact with. researchgate.net
V2 Receptors: Classically associated with renal water conservation in mammals, the V2 receptor is also a target for AVT. nih.gov Research using BRET-based biosensors has demonstrated that AVT can activate the human vasopressin V2 receptor. biorxiv.org In non-mammalian vertebrates, V2-like receptors have been identified in the kidneys of reptiles and fish, where they are implicated in osmoregulation. nih.goviopan.pl
Comparative Receptor Binding Affinities and Pharmacological Characterization
The pharmacological profile of AVT is characterized by its broad activity across several receptor types. A study on a cloned AVT receptor from the white sucker fish, expressed in frog oocytes, demonstrated its activation by various related peptides. This provides a comparative look at the receptor's ligand selectivity.
| Peptide Ligand | Activity at Cloned Fish AVT Receptor (V1a-like) |
| [Arg8]-Vasotocin (AVT) | High Potency Activation |
| Arginine Vasopressin (AVP) | Activation |
| Oxytocin (OXT) | Activation |
| Mesotocin | Activation |
| Aspargtocin | Activation |
| Isotocin (B1583897) | Inactive |
| Source: pnas.orgpnas.org |
Further research on the human V2 receptor has shown that it is activated not only by AVP but also by its natural homologs, including AVT, which exhibit varying degrees of functional selectivity or "ligand bias". biorxiv.org
Structure-Activity Relationship (SAR) Studies of [Arg8]-Vasotocin TFA
The structure of AVT is central to its receptor binding and activity. It differs from AVP primarily at position 3 (Isoleucine in AVT vs. Phenylalanine in AVP) and from oxytocin at position 8 (Arginine in AVT vs. Leucine in OXT). mdpi.com
The arginine residue at position 8 is a critical determinant of activity and receptor selectivity. frontiersin.org Studies modifying this position have shown significant impacts on biological function. For instance, replacing the naturally occurring L-Arginine with its stereoisomer D-Arginine can alter the peptide's conformation and its interaction with the receptor, sometimes converting an agonist into an antagonist. researchgate.netnih.gov The interaction between the tyrosine residue at position 2 and the C-terminal tripeptide tail is also crucial for conformation and is influenced by the residue at position 8. nih.gov The primary amino group and the aromatic side-chain of tyrosine at position 2 are other key elements affecting receptor interaction. nih.gov
G-Protein Coupled Receptor (GPCR) Signaling Cascades
Upon binding to its cognate receptors, [Arg8]-Vasotocin initiates intracellular signaling through the activation of heterotrimeric G-proteins. The specific G-protein subtype activated depends on the receptor to which AVT is bound.
Identification of Activated G-Protein Subtypes (e.g., Gq, Gi)
The signaling pathways for vasopressin and oxytocin receptors are well-characterized and serve as a model for AVT's actions.
Gq/11 Pathway: V1a and V1b receptors predominantly couple to G-proteins of the Gq/11 family. medchemexpress.com Activation of this pathway leads to the stimulation of phospholipase C-β (PLCβ), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the release of calcium from intracellular stores and the activation of protein kinase C. medchemexpress.com The cloned AVT receptor from sucker fish was shown to couple to this inositol phosphate (B84403)/calcium pathway, consistent with Gq activation. pnas.org
Gs and Promiscuous Coupling: The V2 receptor is classically known for coupling to the Gs protein, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). iopan.pl However, recent comprehensive studies using BRET-based biosensors have revealed that the V2 receptor is highly promiscuous. When activated by AVP or AVT, the V2 receptor can engage with a wide array of G-proteins, including members of the Gi/o and G12/13 families, which had not been previously reported. biorxiv.org
The table below summarizes the G-protein subtypes engaged by the human V2 receptor upon stimulation by its ligands, including AVT.
| G-Protein Subfamily | G-Protein Subtypes Engaged by V2 Receptor (Activated by AVP/AVT) |
| Gs | Gs |
| Gi/o | Gi1, Gi2, Gi3, GoA, GoB, Gz |
| Gq/11 | Gq, G11 |
| G12/13 | G12, G13 |
| Source: biorxiv.org |
This promiscuous coupling indicates that AVT, through a single receptor like V2, can initiate a much broader and more complex intracellular response than previously understood, allowing for a diverse range of cellular outcomes.
G-Protein Coupled Receptor (GPCR) Signaling Cascades
Downstream Signaling Pathways Elicited by this compound (e.g., PLC, cAMP)
The binding of [Arg8]-Vasotocin to its receptors initiates distinct downstream signaling pathways, primarily dictated by the subtype of the receptor expressed in the target tissue. These pathways are largely homologous to those activated by vasopressin and oxytocin in mammals, principally the Phospholipase C (PLC) and the cyclic AMP (cAMP) pathways. nih.gov
In many non-mammalian vertebrates, AVT receptor subtypes show homology to mammalian V1-type and V2-type vasopressin receptors. nih.goviopan.pl
Phospholipase C (PLC) Pathway : Activation of V1-type AVT receptors typically leads to the stimulation of the PLC pathway. nih.goviopan.pl For instance, AVT receptors in the flounder and the white sucker fish are homologous to the mammalian V1-type and are linked to the PLC-phosphatidylinositol signaling pathway. iopan.pl This coupling results in the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2). Similarly, in the gilthead seabream, the Avpr1aa receptor subtype activates PLC-PKC cascades. nih.gov Studies in frog oocytes have also demonstrated that AVT receptor activation is coupled to the inositol phosphate/calcium pathway. nih.gov In some cases, a single receptor, like the frog Vasotocin (B1584283) Receptor (VTR), can activate both PLC/PKC and cAMP-dependent pathways. bioscientifica.com
Cyclic AMP (cAMP) Pathway : The activation of V2-type AVT receptors stimulates the adenylyl cyclase (AC) enzyme, leading to an increase in intracellular levels of cAMP. nih.goviopan.pl Evidence for this pathway has been observed in the renal tubules of trout, where AVT administration caused a dose-dependent increase in cAMP production. iopan.plresearchgate.net In the gilthead seabream, the Avpr2aa receptor subtype is shown to activate the cAMP-protein kinase A (PKA) cascade. nih.gov This functional dichotomy, where V1-type receptors link to PLC and V2-type receptors link to cAMP, is a conserved feature in vertebrate evolution. nih.gov
Table 1: [Arg8]-Vasotocin Receptor-Linked Signaling Pathways in Different Species
| Organism/Model | Receptor Subtype | Primary Signaling Pathway | Reference |
|---|---|---|---|
| Flounder (Platichthys flesus) | V1-type homolog | Phospholipase C (PLC) / Inositol Phosphate (IP3) | iopan.plresearchgate.net |
| White Sucker Fish (Catostomus commersoni) | AVT Receptor (V1-like) | Inositol Phosphate / Calcium | iopan.plnih.gov |
| Gilthead Seabream (Sparus aurata) | Avpr1aa | Phospholipase C (PLC) / Protein Kinase C (PKC) | nih.gov |
| Gilthead Seabream (Sparus aurata) | Avpr2aa | Cyclic AMP (cAMP) / Protein Kinase A (PKA) | nih.gov |
| Rainbow Trout (Oncorhynchus mykiss) | V2-type homolog | Cyclic AMP (cAMP) | iopan.plresearchgate.net |
| Frog (Rana catesbeiana, Rana esculenta) | Vasotocin Receptor (VTR) | PLC/PKC and cAMP/PKA | bioscientifica.com |
Intracellular Mediators and Secondary Messengers of this compound Action
The activation of the PLC and cAMP pathways by [Arg8]-Vasotocin leads to the generation of specific intracellular mediators and secondary messengers that propagate the signal within the cell.
PLC Pathway Mediators : The enzymatic action of Phospholipase C on PIP2 generates two key secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) . oup.com IP3 diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytosol. iopan.plnih.gov The elevated cytosolic Ca2+ and DAG together activate members of the Protein Kinase C (PKC) family, which then phosphorylate target proteins to elicit a cellular response. nih.govbioscientifica.combiologists.com
cAMP Pathway Mediators : The primary secondary messenger of the adenylyl cyclase pathway is cyclic adenosine (B11128) monophosphate (cAMP) . nih.goviopan.pl Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA) . nih.govbiologists.commdpi.com Activated PKA then phosphorylates various substrate proteins, including enzymes and transcription factors, thereby regulating cellular processes.
Table 2: Key Intracellular Mediators in [Arg8]-Vasotocin Signaling
| Signaling Pathway | Primary Enzyme | Secondary Messengers | Primary Kinase Activated | Reference |
|---|---|---|---|---|
| Phospholipase C (PLC) | Phospholipase C | Inositol 1,4,5-trisphosphate (IP3), Diacylglycerol (DAG), Calcium (Ca2+) | Protein Kinase C (PKC) | nih.govnih.govoup.combiologists.com |
| Cyclic AMP (cAMP) | Adenylyl Cyclase | Cyclic AMP (cAMP) | Protein Kinase A (PKA) | nih.govbiologists.commdpi.com |
Receptor Desensitization and Internalization Mechanisms in Response to this compound
Prolonged or repeated exposure of a cell to [Arg8]-Vasotocin leads to a decrease in its responsiveness, a phenomenon known as desensitization. This is a critical regulatory mechanism that prevents overstimulation of the target cell. Desensitization is achieved through several mechanisms, most notably receptor phosphorylation and internalization. nih.govconicet.gov.ar
Upon agonist binding, the activated AVT receptor is targeted by G protein-coupled receptor kinases (GRKs) and second messenger-dependent kinases like PKC . nih.govoup.com These kinases phosphorylate specific serine and threonine residues on the intracellular loops and C-terminal tail of the receptor. bioscientifica.com This phosphorylation event increases the receptor's affinity for proteins called β-arrestins . nih.gov The binding of β-arrestin to the phosphorylated receptor sterically hinders its interaction with G-proteins, effectively uncoupling the receptor from its downstream signaling pathway. nih.govoup.com
In addition to uncoupling, β-arrestin acts as an adaptor protein, linking the receptor to components of the endocytic machinery, such as clathrin . oup.com This initiates the process of receptor internalization, where the receptor-ligand complex is removed from the plasma membrane via clathrin-coated pits . oup.comoup.comresearchgate.net This process is dependent on the GTPase dynamin , which is responsible for pinching off the coated vesicle from the membrane. oup.com
Studies on the closely related oxytocin receptor (OTR), with which [Arg8]-Vasotocin can cross-react, show that AVT can induce rapid receptor internalization. oup.comoup.com In HEK-293 cells expressing the OTR, internalization was time-dependent, with a half-life (t1/2) of approximately 2.3 minutes. oup.com Once internalized, receptors can be trafficked to lysosomes for degradation (down-regulation) or recycled back to the cell surface, allowing for the potential resensitization of the cell's response. conicet.gov.arphysiology.org
Table 3: Mechanisms of [Arg8]-Vasotocin Receptor Regulation
| Regulatory Process | Key Molecular Players | Function | Reference |
|---|---|---|---|
| Phosphorylation | G protein-coupled receptor kinases (GRKs), Protein Kinase C (PKC) | Adds phosphate groups to the intracellular domains of the receptor, initiating desensitization. | nih.govoup.com |
| Uncoupling | β-arrestin | Binds to the phosphorylated receptor, blocking further G-protein activation. | nih.govoup.com |
| Internalization | β-arrestin, Clathrin, Dynamin | Removes receptors from the cell surface via clathrin-mediated endocytosis, reducing the number of available receptors. | oup.comoup.comresearchgate.net |
| Recycling/Degradation | Endosomes, Lysosomes | Sorts internalized receptors for either return to the plasma membrane (resensitization) or degradation (down-regulation). | conicet.gov.arphysiology.org |
Neurobiological and Physiological Roles of Arg8 Vasotocin Tfa in Non Human Vertebrates
Modulation of Neuronal Excitability and Network Function
[Arg8]-Vasotocin acts as a potent neuromodulator within the central nervous system (CNS) of non-mammalian vertebrates, influencing the activity of individual neurons and the function of complex neural circuits. nih.govresearchgate.net Its effects are mediated through specific receptors, leading to changes in neuronal firing rates and contributing to the regulation of various physiological and behavioral processes. doi.org
Effects on Dorsal Vagal Complex Neurons in vitro
In vitro studies on the dorsal vagal complex (DVC) have demonstrated that [Arg8]-Vasotocin has an excitatory effect on neurons. medchemexpress.cnmedchemexpress.comnih.gov Research using brainstem slices has shown that AVT can directly depolarize and increase the firing rate of DVC neurons. nih.gov
The responses of these neurons to AVT compared to arginine vasopressin (AVP) suggest a complex receptor interaction. While many neurons respond to both peptides, a notable subset responds exclusively to AVT, indicating the presence of a novel class of CNS receptors specific to AVT, distinct from the established V1 and oxytocin (B344502) receptors. nih.gov Antagonists for V1 and oxytocin receptors were unable to completely block the excitatory effects of AVT, further supporting the hypothesis of a unique AVT receptor in this brain region. nih.gov
Table 1: Neuronal Responses in the Dorsal Vagal Complex to [Arg8]-Vasotocin and Related Peptides
| Peptide | Neuronal Response | Implied Receptor Action |
|---|---|---|
| [Arg8]-Vasotocin (AVT) | Excitatory (depolarization, increased firing rate) | Acts through V1-like receptors and a novel, specific AVT receptor. nih.gov |
| [Arg8]-Vasopressin (AVP) | Excitatory in a subset of neurons also responsive to AVT. | Acts through V1-like receptors. nih.gov |
| Oxytocin (OT) Agonists | Minimal to no response. nih.gov | Indicates a low occurrence of functional oxytocin receptors. nih.gov |
| V1/OT Antagonists | Incomplete blockade of AVT-induced excitation. nih.gov | Suggests AVT acts on receptors other than just V1 or OT types. nih.gov |
Effects on Suprachiasmatic Neurons in vitro
The suprachiasmatic nucleus (SCN), the master circadian pacemaker in vertebrates, is another site of AVT action. nih.govnih.gov Extracellular recordings from hypothalamic slices have shown that AVT generally has an excitatory, dose-dependent effect on the firing rate of SCN neurons. nih.gov
Interestingly, the efficacy of AVT relative to AVP varies among individual neurons, with some cells showing a much stronger response to AVT. nih.gov This suggests the presence of multiple receptor types within the SCN, including V1 receptors and potentially a small population of receptors selective for AVT. nih.gov The finding that peptide-sensitive neurons, but not insensitive ones, exhibit a firing rate correlated with the light-dark cycle suggests that this peptidergic system may contribute to the SCN's timekeeping function. nih.gov A study on isolated rat SCN neurons found that following a pulse of AVT, 40.6% of neurons increased their firing rate, with 11% of these activated neurons responding only to AVT and not to AVP. caymanchem.com
Table 2: Effects of [Arg8]-Vasotocin on Suprachiasmatic Nucleus (SCN) Neurons in vitro
| Parameter | Observation | Reference |
|---|---|---|
| Neuronal Firing Rate | Dose-dependent excitation in the majority of tested neurons. | nih.gov |
| Peptide Selectivity | Most neurons respond to both AVT and AVP, but some show preferential excitation by AVT. | nih.gov |
| Receptor Presence | Data confirm V1-type receptors and indicate a small number of neurons with receptors selective for AVT. | nih.gov |
| Circadian Correlation | The basal activity of AVT-sensitive neurons, but not insensitive neurons, correlates with the time in the light-dark cycle. | nih.gov |
Influence on Central Nervous System Circuits in Non-Mammalian Models
In non-mammalian vertebrates, AVT plays a crucial role in modulating CNS circuits that underlie various behaviors. nih.govresearchgate.net Studies in teleost fish, such as zebrafish and medaka, have been particularly insightful. The expression of AVT and its receptors is observed early in embryonic development, before the emergence of complex social behaviors, suggesting a foundational role in the development and function of sensorimotor circuits. researchgate.netnih.gov
In zebrafish, AVT receptor-expressing neurons are found in the forebrain, midbrain, and hindbrain. nih.gov Anatomical evidence suggests these neurons may integrate sensory input with motor output pathways, potentially gating sensory information to locomotor circuits. nih.gov In adult fish, AVT signaling is integral to social behaviors. For instance, in medaka, the AVT system is essential for mate-guarding, a behavior that requires the integration of sexual motivation towards a partner and competitive motivation towards rivals. plos.orgsemanticscholar.org The distribution of AVT-expressing neurons and fibers is widespread, with heavy innervation in brain areas associated with social decision-making. nih.govfrontiersin.org
Table 3: Influence of [Arg8]-Vasotocin on CNS Circuits in Non-Mammalian Models
| Model Organism | CNS Region/Circuit | Observed Influence of AVT |
|---|---|---|
| Zebrafish (Danio rerio) | Hindbrain Sensorimotor Circuits | Modulates embryonic sensorimotor responses to stimuli. researchgate.netnih.gov |
| Zebrafish (Danio rerio) | Forebrain, Midbrain, Hindbrain | AVT receptors are expressed in regions known to modulate social behaviors like aggression and fear. researchgate.net |
| Medaka (Oryzias latipes) | Social Behavior Network | Essential for mediating mate-guarding behaviors by influencing competitive motivation. plos.orgsemanticscholar.org |
| Amphibians/Reptiles | Basal Forebrain, Limbic System | Widespread AVT fiber innervation in areas associated with social behavior and decision-making. nih.gov |
Comparative Physiological Functions Across Diverse Non-Human Species
Beyond its role as a neuromodulator, [Arg8]-Vasotocin is a critical hormone in peripheral physiological regulation, with highly conserved functions related to homeostasis across vertebrate evolution. nih.govdoi.org Its primary roles include the control of water and salt balance and the regulation of cardiovascular parameters. researchgate.netmdpi.comnih.gov
Role in Osmoregulation and Fluid Balance in Avian and Ichthyan Models
A primary and ancestral function of AVT across non-mammalian vertebrates is the regulation of water and electrolyte balance. frontiersin.orgwikipedia.orgmdpi.comebi.ac.uk This role is well-documented in both birds (avian models) and fish (ichthyan models), although the specific mechanisms can vary.
In birds, AVT is considered the principal antidiuretic hormone. biologists.comnih.gov It acts on the kidneys to reduce water loss through both vascular and tubular mechanisms. AVT can cause constriction of the afferent arterioles, which reduces the glomerular filtration rate. nih.gov Additionally, it has direct effects on the kidney tubules, enhancing water reabsorption, a process linked to the activation of second messengers and the expression of aquaporins (water channels). nih.govuchicago.eduplos.org Studies in Japanese quail show that water deprivation leads to a significant increase in plasma AVT concentration and upregulation of AVT gene expression in the hypothalamus. biologists.com
In fish, AVT is also crucial for hydromineral balance. mdpi.comnih.goviopan.pl Its secretion from the neurohypophysis is sensitive to osmotic stimuli. researchgate.netnih.gov AVT influences ion and water transport across various osmoregulatory tissues, including the gills, kidneys, and intestine. mdpi.com In teleost fish, AVT primarily acts via V1-type receptors to promote renal water conservation and can also promote the extrusion of NaCl from the gills to help restore plasma osmolality in marine environments. researchgate.netnih.gov
Table 4: Comparative Osmoregulatory Functions of [Arg8]-Vasotocin
| Model Type | Primary Target Organs | Key Mechanisms of Action | Resulting Effect |
|---|---|---|---|
| Avian (e.g., Quail, Chicken) | Kidney | - Reduction of glomerular filtration rate via vascular constriction. nih.gov- Enhanced tubular water reabsorption. nih.gov | Antidiuresis (water conservation). biologists.comnih.gov |
| Ichthyan (e.g., Teleost Fish) | Gills, Kidney, Intestine | - Promotes gill NaCl extrusion. researchgate.netnih.gov- Mediates renal water conservation via V1-type receptors. researchgate.netnih.gov- Regulates ion and water transport. mdpi.com | Hydromineral balance adapted to environmental salinity. mdpi.comiopan.pl |
Influence on Cardiovascular Regulation in Non-Mammalian Vertebrates
[Arg8]-Vasotocin exerts significant pressor effects, influencing blood pressure and cardiovascular function in a variety of non-mammalian vertebrates. researchgate.netiopan.pl This action is considered a conserved feature of the vasopressin-like peptide family. mdpi.com
Table 5: Cardiovascular Effects of [Arg8]-Vasotocin in Non-Mammalian Vertebrates
| Species | Experimental Observation | Cardiovascular Effect |
|---|---|---|
| Atlantic Cod (Gadus morhua) | Systemic injection of AVT. iopan.gda.pl | Significant increase in dorsal and ventral aortic blood pressure (hypertension). iopan.gda.pl |
| Toad (Bufo paracnemis) | General characterization. physiology.org | Recognized as having pressor effects. physiology.org |
| General Teleost Fish | Systemic administration. iopan.pl | Elevation of blood pressure. iopan.gda.pl |
Table 6: Chemical Compounds Mentioned
| Compound Name |
|---|
| [Arg8]-Vasotocin TFA |
| [Arg8]-Vasotocin |
| Arginine Vasotocin (B1584283) (AVT) |
| Arginine Vasopressin (AVP) |
| Isotocin (B1583897) |
| Oxytocin (OT) |
| d(CH2)5[d-Tyr(OEt)2,Val4,Cit8]-VP |
| d(CH2)5[Tyr(Me)2,Tyr-NH2(9)]-AVP |
Contributions to Reproductive Physiology and Parental Behavior in Non-Mammalian Models
[Arg8]-Vasotocin is a key regulator of reproductive physiology and parental behavior across a wide spectrum of non-mammalian vertebrates. frontiersin.orgnih.gov Its actions are often sex-specific and dependent on the social and hormonal context of the animal. frontiersin.org
In female non-mammalian vertebrates, AVT is implicated in the physical processes of reproduction. It stimulates reproductive tract contractions, which are essential for egg-laying in birds and parturition in live-bearing species. ebi.ac.ukwikipedia.org For instance, in the ovoviviparous guppy (Poecilia reticulata), AVT has been shown to induce premature parturition by activating isotocin receptors, which in turn stimulates the synthesis of prostaglandin (B15479496) F2a, a potent inducer of delivery. frontiersin.org
In males, AVT plays a significant role in courtship and mating behaviors. Studies in various fish species have demonstrated that AVT influences male courtship displays. plos.org In the zebrafish (Danio rerio), AVT and its receptors are expressed in the testes, where the neuropeptide directly stimulates the final stages of sperm production (spermiogenesis) in an androgen-dependent manner. mdpi.com However, prolonged exposure to AVT may inhibit spermatogenesis by reducing the proliferation of spermatogonia B. mdpi.com
Parental care, a critical aspect of reproductive success in many species, is also modulated by AVT. In birds and prairie voles, parenting and nesting behaviors are positively correlated with levels of AVT expression and cellular activity in the paraventricular nucleus (PVN) of the hypothalamus. frontiersin.org Research on female Astatotilapia burtoni, a species of cichlid fish, has shown that AVT expression is linked to reproductive status and is associated with territorial defense and paternal care. ebi.ac.uk While much of the research has focused on males, there is growing evidence for the importance of AVT in female social and reproductive behaviors. ebi.ac.uk
Table 1: Effects of [Arg8]-Vasotocin on Reproductive Physiology and Parental Behavior in Non-Mammalian Vertebrates
| Species | Sex | Effect of AVT | Observed Behavior/Physiological Change | Citation |
|---|---|---|---|---|
| Guppy (Poecilia reticulata) | Female | Induction | Premature parturition | frontiersin.org |
| Zebrafish (Danio rerio) | Male | Stimulation | Increased number of spermatozoa (short-term) | mdpi.com |
| Zebrafish (Danio rerio) | Male | Inhibition | Reduced proliferation of type B spermatogonia (prolonged) | mdpi.com |
| Bluehead Wrasse (Thalassoma bifasciatum) | Male | Modulation | Decreased courtship and territorial defense (with antagonist) | d-nb.info |
| Astatotilapia burtoni | Male | Association | Territorial defense, paternal care, and courtship | ebi.ac.uk |
| Birds | Male & Female | Positive Correlation | Parenting and nesting behavior | frontiersin.org |
Involvement in Social and Behavioral Modulations in Non-Mammalian Models (e.g., aggression, pair-bonding)
The influence of [Arg8]-Vasotocin extends deeply into the realm of social behavior, where it modulates complex interactions such as aggression and pair-bonding. frontiersin.orgwikipedia.org The effects of AVT on social behavior are highly dependent on the species, social context, and the individual's social status. frontiersin.org
In many non-mammalian species, AVT is a key factor in regulating aggression. frontiersin.org However, its role is not straightforward, as it can either promote or inhibit aggressive behaviors depending on the circumstances. In male Japanese quail, AVT administration was found to initially decrease pecking behavior, but the following day, the same birds displayed more dominant behavior towards familiar individuals. wikipedia.org Studies on rainbow trout have shown that increased levels of AVT are associated with more subordinate behavior. wikipedia.org Conversely, in zebra finches, higher AVT levels are linked to increased competitive aggression in unpaired males. wikipedia.org The social structure of a species also appears to influence the effects of AVT. For example, in a study comparing territorial and non-territorial tropical coral reef fish, an AVT agonist caused non-territorial species to display more territorial behavior, while the opposite effect was observed in territorial species. wikipedia.org
Pair-bonding, a complex social attachment, is another behavior significantly influenced by AVT. In zebra finches, after pairing, increased AVT levels are associated with an increase in defensive behavior, suggesting a role in mate guarding. wikipedia.org However, blocking AVT receptors in this species did not directly impair the ability to form pair bonds. wikipedia.org In the monogamous cichlid fish, AVT is implicated in pair-bonding. plos.org Research on medaka fish has revealed that AVT is essential for normal mate-guarding behavior, which involves both sexual motivation towards a female and competitive motivation against rival males. plos.org In these fish, AVT mutant males displayed decreased sexual motivation but normal aggression. plos.org
Table 2: Modulation of Social Behaviors by [Arg8]-Vasotocin in Non-Mammalian Models
| Species | Social Behavior | Effect of AVT | Context | Citation |
|---|---|---|---|---|
| Zebra Finch | Aggression | Increase | Competitive aggression in non-paired males | wikipedia.org |
| Zebra Finch | Pair-Bonding | Increase | Defensive behavior after pairing | wikipedia.org |
| Japanese Quail | Aggression | Decrease (initial), Increase (later) | Less pecking initially, more dominant behavior the next day | wikipedia.org |
| Rainbow Trout | Aggression | Increase | Associated with more subordinate behavior | wikipedia.org |
| Tropical Coral Reef Fish | Territoriality | Increase/Decrease | Increased in non-territorial species, decreased in territorial species | wikipedia.org |
| Medaka Fish | Mate-Guarding | Essential | Required for normal mate-guarding behavior | plos.org |
| Beaugregory Damselfish | Aggression | Decrease (with antagonist) | Reduced aggression in males | d-nb.info |
Stress Response and Neuroendocrine Axes in Non-Mammalian Systems
[Arg8]-Vasotocin is a critical component of the neuroendocrine response to stress in non-mammalian vertebrates. frontiersin.orgnih.gov It is involved in the activation of the hypothalamic-pituitary-interrenal (HPI) axis, the equivalent of the mammalian hypothalamic-pituitary-adrenal (HPA) axis. d-nb.infoiopan.gda.pl
In teleost fish, exposure to various stressors leads to the activation of the HPI axis, and AVT is implicated as a secretagogue for adrenocorticotropic hormone (ACTH). d-nb.infoiopan.gda.pl Along with corticotropin-releasing hormone (CRH), AVT triggers the release of ACTH from the pituitary gland, which in turn stimulates the release of cortisol from the interrenal glands. iopan.gda.pl Studies on rainbow trout have shown that both physical disturbance and osmotic stress cause a significant increase in plasma AVT concentrations. iopan.gda.pl The elevation in AVT was more pronounced in physically disturbed fish. iopan.gda.pl
The social environment can also act as a potent stressor, and AVT plays a role in mediating the physiological and behavioral responses to social stress. In juvenile rainbow trout, the establishment of a dominant-subordinate relationship leads to distinct changes in the AVT system of subordinate fish. d-nb.info These subordinate individuals exhibit an upregulation of the AVT receptor (AVT-R) and higher plasma cortisol levels, indicating a state of chronic stress. d-nb.info This suggests that the AVT system is modulated by social status and is involved in the physiological consequences of social subordination. d-nb.info Interestingly, while AVT is responsive to stress, its close relative, isotocin, does not show the same response, suggesting independent mechanisms controlling their synthesis and release. iopan.gda.pl
Table 3: Role of [Arg8]-Vasotocin in the Stress Response of Non-Mammalian Vertebrates
| Species | Stressor | Physiological/Molecular Response | Citation |
|---|---|---|---|
| Rainbow Trout | Physical Disturbance | Significant increase in plasma AVT concentration | iopan.gda.pl |
| Rainbow Trout | Osmotic Stress | Significant increase in plasma AVT concentration | iopan.gda.pl |
| Rainbow Trout | Social Subordination | Upregulation of AVT receptor (AVT-R) mRNA levels | d-nb.info |
| Rainbow Trout | Social Subordination | Higher plasma cortisol levels | d-nb.info |
Advanced Research Methodologies and Experimental Models in Arg8 Vasotocin Tfa Studies
In Vitro Electrophysiological Techniques for Neuronal Activity Analysis
In vitro electrophysiological techniques are fundamental for directly assessing the effects of [Arg8]-Vasotocin TFA on neuronal excitability. Extracellular recordings from brainstem slices have been a key method to demonstrate the excitatory actions of this peptide.
Research in virgin female rats has shown that a significant proportion of neurons in the dorsal vagal complex exhibit an excitatory response to [Arg8]-Vasotocin. nih.gov Similarly, studies on hypothalamic slices have revealed that [Arg8]-Vasotocin and [Arg8]-vasopressin cause dose-dependent excitation of the majority of tested neurons in the suprachiasmatic nucleus. nih.gov These in vitro slice preparations allow for the controlled application of [Arg8]-Vasotocin and the recording of subsequent changes in neuronal firing rates, providing direct evidence of its neuromodulatory capabilities. nih.govnih.gov
A notable finding from these studies is the observation that the excitatory effects of [Arg8]-Vasotocin cannot be entirely attributed to its interaction with known oxytocin (B344502) or vasopressin V1a receptors. nih.gov This suggests the intriguing possibility of novel receptor classes or subtypes that are specifically targeted by [Arg8]-Vasotocin, a hypothesis that continues to drive further investigation. nih.govnih.gov
Radioligand Binding Assays and Receptor Autoradiography for Receptor Characterization
Radioligand binding assays and receptor autoradiography are indispensable tools for characterizing the receptors through which this compound exerts its effects. nih.govki.se These techniques allow for the determination of receptor affinity, density, and anatomical distribution within tissues. nih.govumich.edu
Radioligand Binding Assays: These assays are considered the gold standard for measuring the binding affinity of a ligand to its receptor. giffordbioscience.com They can be performed in three main formats:
Saturation assays: These are used to determine the total number of binding sites (Bmax) and the dissociation constant (Kd) of the radiolabeled ligand. giffordbioscience.com
Competition assays: These are employed to determine the affinity (Ki) of unlabeled ligands, such as [Arg8]-Vasotocin, by measuring their ability to displace a radiolabeled ligand from the receptor. giffordbioscience.com
Kinetic assays: These measure the association and dissociation rates of a radioligand, providing further insight into the binding dynamics. giffordbioscience.com
Receptor Autoradiography: This technique provides a visual representation of receptor distribution within tissue sections. nih.gov By incubating tissue slices with a radiolabeled ligand and then exposing them to film or a sensitive detector, researchers can map the precise anatomical locations of binding sites. umich.edu For instance, quantitative autoradiography using radiolabeled arginine vasopressin (3H-AVP) has been used to characterize putative [Arg8]-Vasotocin receptors in the brain of the rough-skinned newt, revealing dense binding in the medial pallium, dorsal pallium, and amygdala pars lateralis. nih.gov This method confirmed that the binding was saturable, specific, and of high affinity. nih.gov
These techniques have been crucial in demonstrating that [Arg8]-Vasotocin can interact with various vasopressin and oxytocin receptor subtypes, often with differing affinities. nih.govnih.gov The ability to quantify binding parameters and visualize receptor locations provides essential data for understanding the specific targets of this compound in different physiological contexts.
Cell Culture Models for Investigating this compound Signaling and Gene Expression
Cell culture models offer a controlled environment to dissect the molecular mechanisms underlying this compound signaling and its impact on gene expression. mdpi.comnih.gov These models typically involve cells that endogenously express the target receptors or, more commonly, cells that are transiently or stably transfected to express specific receptor subtypes. mdpi.comnih.gov
By using cell lines expressing specific human or zebrafish vasopressin and oxytocin receptors, researchers can investigate the functional consequences of [Arg8]-Vasotocin binding. mdpi.com A common approach is to measure the activation of downstream signaling pathways. For example, vasopressin/oxytocin receptors are G protein-coupled receptors (GPCRs) that can activate phospholipase C (PLC), leading to an increase in intracellular calcium, or adenylyl cyclase, resulting in changes in cyclic AMP (cAMP) levels. medchemexpress.comfrontiersin.org Assays that measure these second messengers, such as fluorescent calcium imaging or cAMP accumulation assays, provide a quantitative measure of receptor activation by [Arg8]-Vasotocin. mdpi.com
Furthermore, cell culture systems are invaluable for studying how [Arg8]-Vasotocin influences gene expression. Following stimulation with the peptide, changes in the transcription of target genes can be quantified using techniques like quantitative real-time PCR (qPCR) or microarray analysis. This allows researchers to identify the specific genes and cellular processes that are regulated by [Arg8]-Vasotocin signaling. For instance, studies in marine teleosts have used such models to investigate how vasopressin signaling regulates the expression and trafficking of aquaporin water channels, a process crucial for oocyte hydration. frontiersin.org
Application of Genetic and Pharmacological Tools in this compound Research
The functional characterization of [Arg8]-Vasotocin's actions heavily relies on the use of specific genetic and pharmacological tools. These approaches allow for the targeted manipulation of the vasotocin (B1584283) system, providing insights into its physiological roles.
Selective receptor agonists and antagonists are critical for dissecting the specific receptor subtypes through which [Arg8]-Vasotocin mediates its effects. By comparing the response to [Arg8]-Vasotocin with that of agonists and antagonists known to be selective for different vasopressin (V1a, V1b, V2) and oxytocin (OT) receptors, researchers can pharmacologically profile the receptors involved in a particular response. nih.govjneurosci.org
For example, in studies of the dorsal vagal complex, the use of the selective OT receptor agonist [Thr4,Gly7]-OT and various OT/V1 receptor antagonists helped to demonstrate that the excitatory effects of [Arg8]-Vasotocin were not solely mediated by the central OT receptor. nih.gov Similarly, research on neurosteroid biosynthesis in the frog brain utilized a panel of selective V1a, V1b, and V2 receptor agonists and antagonists to pinpoint the receptor subtypes responsible for the stimulatory effects of vasotocin. jneurosci.org
The following table provides examples of selective pharmacological tools used in vasotocin research:
| Compound | Type | Target Receptor(s) | Reference |
| [Thr4,Gly7]-OT | Agonist | Oxytocin Receptor | nih.gov |
| d(CH2)5[Tyr(Me)2,Thr4,Orn8,Tyr-NH2(9)]-Vasotocin | Antagonist | Oxytocin Receptor | nih.gov |
| [Phe2,Orn8]-vasotocin | Agonist | V1 Receptor | nih.gov |
| d(CH2)5[Tyr(OEt)2,Val4,Cit8]-vasopressin | Antagonist | V1 Receptor | nih.govnih.gov |
| [deamino-Cys1, Val4, d-Arg8]VP | Agonist | V2 Receptor | jneurosci.org |
| [d(CH2)51, Tyr(Me)2, Arg8]VP | Antagonist | V1a Receptor | jneurosci.org |
Gene knockout and knockdown techniques offer powerful ways to investigate the function of the vasotocin system by eliminating or reducing the expression of the vasotocin gene or its receptors. patsnap.com These genetic manipulations, often performed in model organisms like zebrafish or mice, provide insights into the physiological processes that are dependent on vasotocin signaling. nih.govwikipedia.org
Gene knockout involves the complete and permanent inactivation of a target gene. patsnap.com This can be achieved using techniques like CRISPR/Cas9 or homologous recombination. wikipedia.org For example, the generation of vasotocin gene knockout zebrafish has been instrumental in revealing the female-specific role of this peptide in reproductive success, including its influence on oocyte maturation and courtship behavior. nih.gov
Gene knockdown , on the other hand, involves the temporary reduction of gene expression, typically through RNA interference (RNAi) or antisense oligonucleotides. patsnap.com This approach is particularly useful when complete gene deletion might be lethal or to study the effects of reduced, rather than absent, gene function. patsnap.com
These genetic tools are invaluable for moving beyond pharmacological studies and establishing a causal link between the vasotocin system and specific physiological and behavioral outcomes.
Development and Utilization of Synthetic Analogues of this compound for Research Probes
The synthesis of analogues of [Arg8]-Vasotocin and related peptides is a key strategy for developing more potent and selective research probes. researchgate.net By systematically modifying the amino acid sequence of the native peptide, researchers can create new molecules with altered pharmacological properties, such as enhanced receptor selectivity or stability. researchgate.net
For instance, the synthesis of conopressins, which are naturally occurring vasopressin/oxytocin-like peptides from cone snails, and their analogues has provided novel insights into the structure-activity relationships of this peptide family. mdpi.comresearchgate.net These studies can help in the design of ligands that are highly selective for a particular receptor subtype. researchgate.net
Another example is the development of fluorescently labeled vasopressin ligands. These probes allow for the direct visualization of receptor trafficking and dynamics in living cells, providing a powerful tool to study the cellular fate of the receptor upon ligand binding. nih.gov The creation of synthetic analogues with specific properties, such as being agonists or antagonists at particular receptors, is crucial for advancing our understanding of the complex signaling networks regulated by [Arg8]-Vasotocin. researchgate.netresearchgate.net
Comparative Animal Models for Investigating Physiological and Behavioral Effects of this compound
[Arg8]-Vasotocin (AVT), the non-mammalian homolog of arginine vasopressin (AVP), is a highly conserved neuropeptide that plays a crucial role in regulating a wide array of physiological processes and social behaviors across vertebrates. nih.govfrontiersin.org The study of AVT in diverse animal models provides invaluable insights into the evolution of neuroendocrine systems and the mechanisms underlying behavior. While mammals express AVP, most other vertebrates, including fish, amphibians, reptiles, and birds, utilize AVT, which differs by a single amino acid. nih.govfrontiersin.org This conservation in structure is paralleled by a remarkable, though varied, conservation of function, primarily targeting osmoregulation, smooth muscle contraction, and social behavior. nih.govfrontiersin.org Comparative studies across different species are essential for understanding how this single molecule can mediate such a diverse and context-dependent range of effects.
The neuroanatomical distribution of the AVT system, including the location of AVT-producing neurons and their fiber projections, is broadly similar across non-mammalian vertebrates, with primary production sites in the preoptic area (POA) and the bed nucleus of the stria terminalis (BNST). nih.govfrontiersin.org However, significant species-specific, seasonal, and sex-dependent variations exist, which correlate with differences in social structure and behavior. nih.gov These comparative models allow researchers to explore the structure-function relationships that govern AVT's multifaceted influence.
Physiological Effects Across Vertebrate Taxa
The physiological actions of AVT are fundamental to survival and are most notably associated with osmoregulation and reproductive physiology. nih.govfrontiersin.org
In fish , AVT is a key hormone in maintaining water and salt balance. researchgate.net Studies in teleost fish have demonstrated that the synthesis and secretion of AVT are sensitive to environmental salinity. researchgate.net For instance, in lungfish, the V2-type receptor for AVT is highly expressed in the kidney during aestivation, a state of dormancy, highlighting its critical role in water, sodium, and urea (B33335) reabsorption. mdpi.com Beyond osmoregulation, AVT is implicated in the stress response, where it can stimulate the release of corticotropin-releasing hormone (CRH) and subsequently, cortisol. researchgate.netdiva-portal.org In some species like the rainbow trout (Oncorhynchus mykiss), AVT has been shown to directly stimulate the production of testosterone (B1683101) in the testes, indicating a direct role in reproductive endocrinology. uri.edumdpi.com
Amphibians and reptiles also exhibit AVT-mediated control of water balance, a crucial adaptation for terrestrial life. nih.govfrontiersin.org In these groups, AVT's peripheral effects include regulating water permeability of the skin and bladder. nih.gov Research in various species, from newts to lizards, shows that the AVT system is highly plastic, with concentrations and fiber densities changing in response to breeding seasons and gonadal steroid levels. nih.gov For example, in male tree lizards (Urosaurus ornatus), testosterone treatment increases the size of AVT neurons and the density of AVT fibers in brain regions associated with social behavior. nih.gov
In birds , AVT continues to play a role in osmoregulation but also has significant cardiovascular effects. Studies in European starlings (Sturnus vulgaris) have shown that both central and peripheral administration of AVT can decrease heart rate, an effect that occurs independently of changes in plasma corticosterone (B1669441) levels. nih.gov This suggests a direct cardiovascular modulatory role for AVT that could be linked to its behavioral effects. nih.gov
| Animal Model (Class) | Primary Physiological Effects of AVT | Key Research Findings | Reference Species |
|---|---|---|---|
| Fish (Teleostei) | Osmoregulation, Stress Response, Reproduction | Regulates water/ion balance in response to salinity; stimulates cortisol release under stress; increases testosterone production in vitro. researchgate.netdiva-portal.orguri.edu | Gilthead seabream (Sparus aurata), Rainbow trout (Oncorhynchus mykiss), Lungfish (Protopterus annectens) researchgate.netmdpi.comuri.edu |
| Amphibians (Anura, Urodela) | Water Balance, Reproductive Physiology | Controls water permeability in skin/bladder; AVT system shows seasonal and hormone-dependent plasticity. nih.gov | Bullfrog (Lithobates catesbeianus), Rough-skinned newt (Taricha granulosa) nih.gov |
| Reptiles (Squamata) | Water Balance, Reproductive Physiology | AVT neuron size and fiber density are influenced by testosterone levels. nih.gov | Tree lizard (Urosaurus ornatus), Green anole (Anolis carolinensis) nih.gov |
| Birds (Aves) | Cardiovascular Regulation, Osmoregulation | Attenuates heart rate independent of corticosterone levels. nih.gov | European starling (Sturnus vulgaris) nih.gov |
Behavioral Effects and Social Context
The role of AVT in modulating social behavior is perhaps its most complex and extensively studied function. The specific behavioral outcomes of AVT action are highly dependent on the species, social status, sex, and environmental context. nih.govresearchgate.net
In fish , AVT is a potent modulator of aggression, courtship, and social signaling. royalsocietypublishing.org In the African cichlid fish, Astatotilapia burtoni, AVT expression in the preoptic area is associated with social status, correlating with either dominant or subordinate behavior. royalsocietypublishing.org This highlights how the same neuropeptide system can be involved in generating distinct behavioral phenotypes within a single species. royalsocietypublishing.org In weakly electric fish, AVT's effects are also context-dependent; it can inhibit the production of aggressive electric signals while stimulating courtship-related signals in the same animal. researchgate.net
Among amphibians , AVT influences a range of social behaviors, particularly those related to reproduction. In male green treefrogs (Hyla cinerea), AVT administration can increase the likelihood of resuming spontaneous calling behavior, a key component of courtship. frontiersin.org In newts, AVT concentrations in specific brain regions vary with the breeding season, suggesting a role in orchestrating reproductive behaviors. nih.gov
Studies in reptiles have also linked AVT to aggression and social dominance. In lizards, the density of AVT fibers in brain areas like the lateral septum and amygdala is often higher in males than females and can differ between dominant and subordinate individuals. nih.govfrontiersin.org
In birds , AVT has been shown to influence affiliative and aggressive behaviors. frontiersin.orgnih.gov In European starlings, for example, AVT administration was found to decrease general activities like feeding and drinking, which may be part of a broader behavioral response to social or environmental stressors. nih.gov
| Animal Model (Class) | Primary Behavioral Effects of AVT | Key Research Findings | Reference Species |
|---|---|---|---|
| Fish (Teleostei) | Aggression, Courtship, Social Status | AVT expression correlates with dominant/subordinate phenotypes; modulates electric signal production for aggression vs. courtship. researchgate.netroyalsocietypublishing.org | African cichlid (Astatotilapia burtoni), Brown ghost knifefish (Apteronotus leptorhynchus) researchgate.netroyalsocietypublishing.org |
| Amphibians (Anura, Urodela) | Vocalization, Reproductive Behavior | Promotes courtship calling in frogs; AVT levels fluctuate with breeding seasons in newts. nih.govfrontiersin.org | Green treefrog (Hyla cinerea), Rough-skinned newt (Taricha granulosa) nih.govfrontiersin.org |
| Reptiles (Squamata) | Aggression, Social Dominance | Sex and status differences in AVT fiber density in brain regions controlling social behavior. nih.govfrontiersin.org | Green anole (Anolis carolinensis), Tree lizard (Urosaurus ornatus) nih.gov |
| Birds (Aves) | Activity Levels, Stress-Related Behaviors | Decreases general activities such as feeding and preening, potentially modulating the behavioral stress response. nih.gov | European starling (Sturnus vulgaris) nih.gov |
The use of these diverse animal models is crucial for dissecting the complex and conserved roles of this compound. Comparative analysis reveals that while the fundamental physiological functions of AVT are maintained across vertebrate evolution, its influence on behavior is remarkably plastic, allowing it to be co-opted to regulate species-specific social complexities.
Future Directions and Emerging Research Avenues for Arg8 Vasotocin Tfa
Identification of Unidentified Receptor Subtypes and Novel Signaling Pathways
A primary avenue for future research lies in the discovery and characterization of unidentified receptor subtypes for [Arg8]-Vasotocin. While AVT is known to interact with homologs of mammalian vasopressin (V1a, V1b, V2) and oxytocin (B344502) (OT) receptors, compelling evidence suggests the existence of novel receptor classes through which it exerts its effects. nih.govnih.gov
Research in the dorsal vagal complex of rats has shown that AVT can elicit excitatory responses in neurons that cannot be fully explained by its interaction with known V1a or OT receptors. nih.govmedchemexpress.com The inability of selective antagonists for known receptors to completely block AVT-induced responses strongly indicates that AVT may be acting through its own distinct receptor class in the central nervous system. nih.gov
Future investigations will likely focus on:
Receptor Cloning and Expression: Utilizing molecular biology techniques to isolate and clone these putative novel receptors from various vertebrate tissues.
Pharmacological Profiling: Characterizing the binding affinities of AVT and a panel of agonists and antagonists to these newly identified receptors.
Signal Transduction Mapping: Elucidating the downstream signaling cascades activated by these novel receptors. While some AVT receptors are known to couple to the inositol (B14025) phosphate (B84403)/calcium pathway, the signaling mechanisms of newly discovered subtypes remain a critical unknown. nih.gov Exploring these pathways, which may involve G-proteins, protein kinases, and adaptor proteins, will be crucial for understanding the full scope of AVT's physiological actions. nih.gov
Table 1: Evidence for Novel [Arg8]-Vasotocin Receptor Subtypes
| Experimental Observation | Implication | Key Research Area |
| Incomplete blockade of AVT-induced neuronal excitation by V1a/OT antagonists nih.gov | Suggests the presence of a receptor subtype distinct from known vasopressin/oxytocin receptors. | Pharmacological characterization with a broader range of ligands. |
| Neurons responsive to AVT but not to Arginine Vasopressin (AVP) nih.gov | Indicates a receptor with higher selectivity for AVT over AVP. | Comparative binding studies and receptor structure analysis. |
| AVT activates multiple receptor homologs (V1a, V2, OT-like) with varying potencies nih.gov | Highlights the complexity of the vasotocin (B1584283) system and the potential for undiscovered subtypes with unique affinities. | Functional assays in heterologous expression systems to deconvolute receptor-specific effects. |
Elucidating the Full Spectrum of Physiological Roles in Understudied Vertebrate Species
[Arg8]-Vasotocin is a remarkably conserved peptide across non-mammalian vertebrates, from fish to birds. wikipedia.orgmedchemexpress.com However, its precise physiological roles are understood in only a limited number of model organisms. A significant future direction is to explore the function of AVT in the vast number of understudied vertebrate species, which could reveal novel and species-specific adaptations of the vasotocin system.
For instance, in teleost fish, AVT is involved in osmoregulation, reproduction, and stress responses, with its receptors found in the gills, kidneys, and intestines. mdpi.commdpi.com In amphibians and reptiles, AVT is a key modulator of social and reproductive behaviors, such as calling, courtship, and aggression. frontiersin.org The effects can vary significantly even between closely related species, potentially linked to differences in social systems (e.g., territorial vs. colonial). wikipedia.org Research in diverse and ecologically distinct species is essential to build a comprehensive understanding of AVT's multifaceted roles.
Key research areas include:
Ethological Studies: Investigating the role of AVT in the natural behaviors of ecologically diverse species, from desert reptiles to deep-sea fish.
Comparative Physiology: Examining how AVT regulates physiological processes like water balance and cardiovascular function in animals adapted to extreme environments.
Neuroanatomical Mapping: Comparing the distribution of AVT-producing neurons and their receptor fields across a wider phylogenetic range to correlate neuroanatomy with function. frontiersin.org
Development of Highly Selective [Arg8]-Vasotocin TFA Receptor Ligands for Advanced Research Tools
A major limitation in advancing the understanding of the [Arg8]-Vasotocin system is the lack of highly selective pharmacological tools. AVT often shows cross-reactivity with various vasopressin and oxytocin receptor subtypes, making it difficult to isolate the effects mediated by a specific receptor. nih.gov The development of receptor-subtype-selective agonists and antagonists is paramount for dissecting the precise contributions of each receptor to complex physiological and behavioral processes.
Future research will need to focus on:
Rational Drug Design: Using the crystal structures of AVT receptors to design ligands with high affinity and selectivity for a single receptor subtype.
Peptide and Non-Peptide Analogs: Synthesizing and screening libraries of both peptide-based and small molecule compounds to identify novel selective ligands.
Pharmacological Validation: Rigorously testing new ligands in vitro using cell lines expressing specific receptor subtypes and in vivo to confirm their selectivity and utility as research tools. The identification of key amino acid residues involved in hormone binding will be critical for this effort. nih.gov
Table 2: Current and Future States of [Arg8]-Vasotocin Receptor Ligands
| Ligand Type | Current Status | Future Goal | Significance |
| Agonists | [Arg8]-Vasotocin itself is non-selective; limited subtype-selective agonists available. | Development of agonists that potently activate only one specific AVT receptor subtype. | Allows for the precise investigation of the physiological consequences of activating a single receptor pathway. |
| Antagonists | Broad-spectrum antagonists and those borrowed from mammalian V1/OT systems are used, but often lack specificity for non-mammalian receptors. nih.gov | Creation of high-affinity antagonists that can selectively block a single AVT receptor subtype. | Enables researchers to determine the necessity of a specific receptor subtype for a given biological function. |
Integration with Systems Biology and Omics Approaches in Neurohypophyseal Peptide Research
The complexity of the neurohypophyseal system necessitates a move beyond single-gene or single-pathway analyses. The integration of systems biology and multi-omics approaches (e.g., transcriptomics, proteomics, metabolomics) represents a powerful future direction for [Arg8]-Vasotocin research. nih.govgriffith.edu.au These approaches provide a holistic view of the molecular changes that occur in response to AVT signaling.
By applying these technologies, researchers can:
Identify Novel Downstream Targets: Transcriptomics can reveal the full suite of genes whose expression is regulated by AVT in specific tissues or brain regions. nih.gov
Map Protein Interaction Networks: Proteomics can identify proteins that interact with AVT receptors or are part of the downstream signaling cascade.
Uncover Metabolic Signatures: Metabolomics can define the metabolic shifts that occur as a consequence of AVT's physiological actions.
This integrative approach will be instrumental in constructing comprehensive models of the AVT system, allowing for predictions and the generation of new, testable hypotheses about its role in health and disease across different species. mdpi.com
Exploring Evolutionary Divergence and Convergence in Vasotocin Function
[Arg8]-Vasotocin is considered an ancestral molecule in the phylogeny of vertebrate neurohypophysial hormones. wikipedia.orgnih.gov Studying its function across the vertebrate lineage provides a unique window into the evolutionary processes of divergence and convergence. Future research will focus on understanding how this ancient signaling system has been adapted to support a vast diversity of lifestyles and social structures.
Key questions to be addressed include:
Divergence: How have the functions of AVT and its receptors diverged in different vertebrate lineages? For example, how did the osmoregulatory roles prominent in fish evolve alongside the complex social behavioral roles seen in birds and reptiles? nih.gov
Convergence: Are there instances where similar social behaviors in distantly related species (e.g., monogamy in certain birds and fish) are regulated by convergent evolution of the AVT system?
Gene Duplication Events: Investigating the impact of gene duplication events, like the one that gave rise to separate vasopressin and oxytocin lineages in mammals, on the functional evolution of these peptides. nih.gov
By combining phylogenetic analyses with functional studies in a wide range of species, researchers can piece together the evolutionary history of the vasotocin system and understand the fundamental principles governing the evolution of neuropeptide signaling. nih.gov
Q & A
Q. What are the key physicochemical properties of [Arg8]-Vasotocin TFA that influence experimental design?
this compound has a molecular formula of C43H67N15O12S2 and a molecular weight of 1050.22 g/mol. Its density is 1.0000 g/cm³, and it requires storage at -20°C to maintain stability. Polarizability (102.5±0.5 ×10<sup>−24</sup> cm³) suggests moderate intermolecular interactions, which may affect solubility and formulation in aqueous buffers. Researchers should prioritize temperature-controlled storage and avoid prolonged exposure to moisture to prevent degradation .
Q. What is the biological significance of this compound in non-mammalian vertebrates?
this compound is a neurohypophysial hormone in non-mammalian vertebrates, structurally and functionally analogous to vasopressin and oxytocin. It regulates water/salt balance, reproductive behaviors, and neuronal activation in the dorsal vagal complex. Its conserved role across species (e.g., fish, birds) makes it a model for studying evolutionary neuroendocrinology. In vitro studies demonstrate its ability to activate neurons at specific concentrations, suggesting dose-dependent experimental setups are critical .
Q. What safety protocols are essential when handling this compound in laboratory settings?
Safety measures include wearing gloves, eye protection, and masks (P280/P305+P351+P338 protocols). Waste must be segregated and processed by certified biohazard disposal services. The compound’s H303/H313/H333 hazard codes indicate risks upon ingestion, skin contact, or inhalation. Researchers should implement fume hoods for solvent handling and maintain Material Safety Data Sheets (MSDS) on-site .
Advanced Research Questions
Q. How should researchers design in vitro experiments to assess this compound's neuronal activation mechanisms?
Experimental design should include:
- Dose-response curves : Test concentrations ranging from 1 nM to 1 µM to identify EC50 values.
- Control groups : Use vehicle controls (e.g., DMSO at <0.1%) and antagonist co-treatment to confirm receptor specificity.
- Replication : Minimum triplicate runs per condition, with independent experiments repeated ≥3 times to ensure reproducibility. Reference methodologies from neuroendocrine studies (e.g., electrophysiological recordings or calcium imaging) and adhere to statistical reporting standards (e.g., ANOVA with post-hoc tests) .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound studies?
Use non-linear regression models (e.g., sigmoidal dose-response curves) to calculate EC50/IC50. For small sample sizes, apply non-parametric tests (Mann-Whitney U). Report confidence intervals (95% CI) and effect sizes (Cohen’s d). Predefine exclusion criteria for outliers (e.g., Grubbs’ test) to minimize bias. Consult a statistician during the planning phase to align analysis with experimental goals .
Q. How can researchers address contradictions in published data on this compound’s bioactivity?
- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like species differences or assay conditions.
- Methodological audits : Compare protocols for inconsistencies in solvent preparation, storage duration, or endpoint measurements.
- Confounding variables : Control for circadian rhythms (in vivo) or cell passage number (in vitro). Transparent reporting using CONSORT or ARRIVE guidelines enhances cross-study comparability .
Q. What ethical considerations apply to studies involving this compound in animal models?
- IACUC approval : Ensure compliance with institutional guidelines for vertebrate use, including humane endpoints and analgesia protocols.
- 3Rs principle : Replace mammals with non-vertebrate models (e.g., zebrafish) where feasible.
- Data sharing : Publish negative results to reduce redundant experimentation. Include ethical approval numbers and consent documentation in manuscripts .
Q. How can researchers optimize bioactivity assays for this compound in aqueous environments?
- Solubility enhancement : Use co-solvents (e.g., 10% DMSO) or cyclodextrins to improve dissolution.
- Stability testing : Monitor degradation via HPLC at 24-hour intervals under experimental conditions.
- Buffer compatibility : Test phosphate-buffered saline (PBS) vs. HEPES to identify pH-dependent activity shifts. Pre-experiment solubility profiles are critical for reliable dose delivery .
Q. What molecular modeling techniques are suitable for studying this compound-receptor interactions?
- Docking simulations : Use SWISS-MODEL or AutoDock Vina to predict binding affinities to vasopressin/oxytocin receptors.
- Molecular dynamics (MD) : Simulate ligand-receptor complexes for ≥100 ns to assess conformational stability.
- Free energy calculations : Apply MM-PBSA to quantify binding energy contributions. Validate computational findings with mutagenesis studies (e.g., alanine scanning) .
Q. How can interdisciplinary approaches enhance this compound research?
Integrate:
- Neuroscience : Optogenetics to map neuronal pathways activated by the peptide.
- Ecology : Field studies on species-specific behavioral responses (e.g., amphibian mating).
- Omics : Transcriptomics/proteomics to identify downstream signaling targets.
Collaborative frameworks should align with FINER criteria (Feasible, Novel, Ethical) to maximize translational impact .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
